Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate
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Overview
Description
Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a diphenylpyrazine core and a heptadeuteriopropan-2-yl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate involves multiple steps. The initial step typically includes the formation of the diphenylpyrazine core, followed by the introduction of the heptadeuteriopropan-2-yl group. The final step involves the attachment of the butoxyacetate moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, potentially enhancing its reactivity.
Reduction: This reaction can be used to modify the functional groups within the compound, affecting its overall stability and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more reactive intermediate, while reduction could produce a more stable derivative. Substitution reactions can result in a wide range of products with varying properties .
Scientific Research Applications
Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate involves its interaction with specific molecular targets. The compound is known to act as a selective agonist for certain receptors, leading to a cascade of biochemical events that result in its observed effects. The molecular pathways involved include the activation of specific signaling cascades and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Selexipag: A prostacyclin receptor agonist with a similar diphenylpyrazine core.
MRE-269: The active form of Selexipag, also featuring a diphenylpyrazine structure.
Iloprost: Another prostacyclin analog with similar biological activity.
Uniqueness
Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate is unique due to its heptadeuteriopropan-2-yl group, which imparts distinct physicochemical properties and potentially enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C25H28N3NaO3 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate |
InChI |
InChI=1S/C25H29N3O3.Na/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21;/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30);/q;+1/p-1/i1D3,2D3,19D; |
InChI Key |
WUTPECOAYQSCQP-GUZHUBCOSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCCCOCC(=O)[O-])C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3.[Na+] |
Canonical SMILES |
CC(C)N(CCCCOCC(=O)[O-])C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3.[Na+] |
Origin of Product |
United States |
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